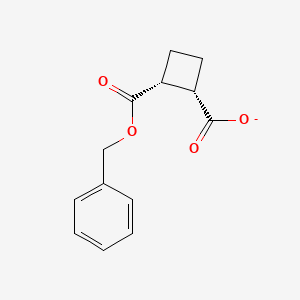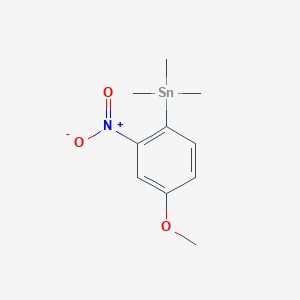
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a (4-methoxy-2-nitrophenyl) group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, typically involves the reaction of (4-methoxy-2-nitrophenyl) halides with trimethylstannane under specific conditions. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with trimethylstannane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used to replace the stannane group under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through Stille coupling and other reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, involves its ability to participate in various chemical reactions due to the presence of the stannane and nitrophenyl groups. The stannane group can undergo oxidative addition and reductive elimination reactions, while the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions. These properties make the compound versatile in organic synthesis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- Stannane, (2-fluoro-4-methoxyphenyl)trimethyl-
- Stannane, (3-methoxy-4-(phenylmethoxy)phenyl)trimethyl-
- Stannane, trimethyl(phenylmethyl)-
Uniqueness
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
269066-76-4 |
|---|---|
Fórmula molecular |
C10H15NO3Sn |
Peso molecular |
315.94 g/mol |
Nombre IUPAC |
(4-methoxy-2-nitrophenyl)-trimethylstannane |
InChI |
InChI=1S/C7H6NO3.3CH3.Sn/c1-11-7-4-2-3-6(5-7)8(9)10;;;;/h2,4-5H,1H3;3*1H3; |
Clave InChI |
SBHXXTKGQFHBPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)[Sn](C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


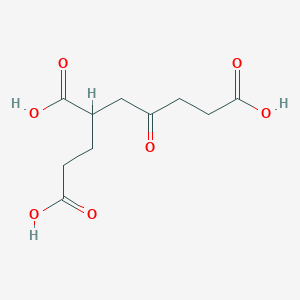

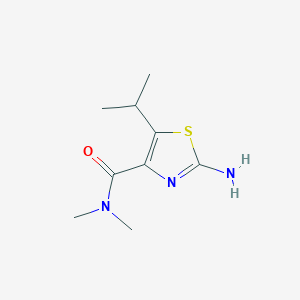
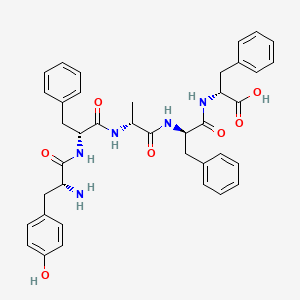
![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
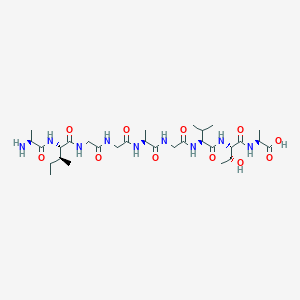

![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
